molecular formula C14H24O B14193755 (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol CAS No. 854985-20-9

(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol

Cat. No.: B14193755
CAS No.: 854985-20-9
M. Wt: 208.34 g/mol
InChI Key: DNSGFJAHEQLNIK-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: is an organic compound with a unique structure characterized by a cyclodecane ring with two double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclodecane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of double bonds: This step may involve dehydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form a saturated cyclodecane ring.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated cyclodecane derivatives.

    Substitution: Formation of halogenated cyclodecane derivatives.

Scientific Research Applications

(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: can be compared with other similar compounds, such as:

    Cyclodecane derivatives: Compounds with similar ring structures but different functional groups.

    Terpenoids: Compounds with similar structural motifs and biological activities.

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

854985-20-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(1R,4S)-7-methyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol

InChI

InChI=1S/C14H24O/c1-11(2)13-8-7-12(3)5-4-6-14(15)10-9-13/h5,9-11,13-15H,4,6-8H2,1-3H3/t13-,14-/m1/s1

InChI Key

DNSGFJAHEQLNIK-ZIAGYGMSSA-N

Isomeric SMILES

CC1=CCC[C@H](C=C[C@@H](CC1)C(C)C)O

Canonical SMILES

CC1=CCCC(C=CC(CC1)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.